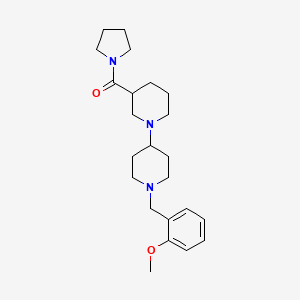![molecular formula C16H10ClF3N4O B5467682 2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)
2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a chloro group, a triazole ring, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid, which is then coupled with 2-(trifluoromethyl)aniline under appropriate conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The triazole ring and benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amine derivative, while oxidation can produce a corresponding carboxylic acid.
Scientific Research Applications
2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit fungal growth by interfering with sterol biosynthesis in the cell membrane . The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid: Shares the triazole and chloro substituents but lacks the trifluoromethylphenyl group.
Isopropyl 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzamido)benzoate: A derivative with similar antifungal activity.
Trifluoromethylpyridine derivatives: Compounds with trifluoromethyl groups that exhibit similar chemical properties and applications.
Uniqueness
2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-13-7-10(24-8-21-22-9-24)5-6-11(13)15(25)23-14-4-2-1-3-12(14)16(18,19)20/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOWLTHIOKCSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B5467605.png)
![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467618.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5467619.png)
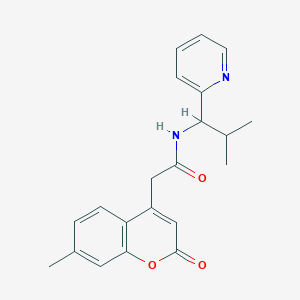
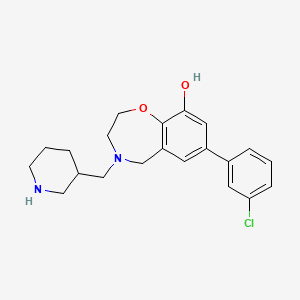
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5467638.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5467646.png)
![3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)
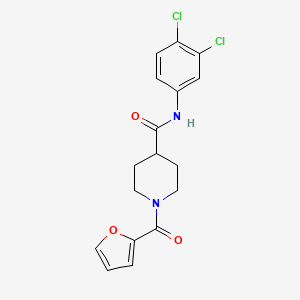
![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)
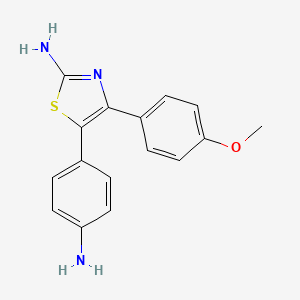
![4-({4-[(3-isopropyl-6-methyl-2-oxocyclohexylidene)methyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5467671.png)
